molecular formula C10H13NO4 B14005619 2-(2,3-Dihydroxypropoxy)benzamide CAS No. 25238-94-2

2-(2,3-Dihydroxypropoxy)benzamide

Cat. No.: B14005619
CAS No.: 25238-94-2
M. Wt: 211.21 g/mol
InChI Key: FSGOAEWOBMTEJB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropoxy)benzamide is an organic compound with the molecular formula C10H13NO4. It is a benzamide derivative characterized by the presence of a 2,3-dihydroxypropoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including 2-(2,3-dihydroxypropoxy)benzamide, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives using TEA as a base and THF as a solvent .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carbonyl compounds, while reduction of the amide group can produce amines.

Scientific Research Applications

2-(2,3-Dihydroxypropoxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydroxypropoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2,3-Dihydroxypropoxy)benzamide can be compared with other benzamide derivatives, such as:

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • Mirdametinib (PD-0325901)

These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Mirdametinib is a potent MEK inhibitor used in cancer research .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

25238-94-2

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(2,3-dihydroxypropoxy)benzamide

InChI

InChI=1S/C10H13NO4/c11-10(14)8-3-1-2-4-9(8)15-6-7(13)5-12/h1-4,7,12-13H,5-6H2,(H2,11,14)

InChI Key

FSGOAEWOBMTEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(CO)O

Origin of Product

United States

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